Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone derivative with a complex heterocyclic framework. The core structure consists of a tetrahydropyrimidine ring substituted at position 4 with a 4-ethoxyphenyl group and at position 6 with a [4-(3-chlorophenyl)piperazin-1-yl]methyl moiety. The piperazine ring at position 6 is a common pharmacophore in medicinal chemistry, known for modulating receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN4O4/c1-3-34-21-10-8-18(9-11-21)24-23(25(32)35-4-2)22(28-26(33)29-24)17-30-12-14-31(15-13-30)20-7-5-6-19(27)16-20/h5-11,16,24H,3-4,12-15,17H2,1-2H3,(H2,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCPQAWLZDACNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula : C24H26ClN4O3
- Molecular Weight : 444.0 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 5 |
| LogP (XLogP3) | 4.5 |
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in cell signaling and proliferation. Notably, it has shown activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound disrupts folate metabolism, leading to reduced nucleotide synthesis and ultimately affecting cell growth and replication .
Therapeutic Potential
This compound has been studied for various therapeutic applications:
- Antitumor Activity : The compound's ability to inhibit DHFR makes it a candidate for cancer treatment. In vitro studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antibacterial activity against certain strains of bacteria, potentially expanding its use in treating infections .
- Neurological Effects : Given the presence of the piperazine moiety, the compound may also interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Cancer Research : A study on pyridopyrimidine derivatives reported significant antitumor effects in murine models when administered in combination with other chemotherapeutic agents .
- Analgesic Activity : Another investigation highlighted the analgesic properties of related piperazine compounds that inhibit cyclooxygenase (COX) enzymes, suggesting that similar mechanisms could be present in this compound .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating intermediates for further derivatization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | 6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | 78% | |
| Basic hydrolysis | NaOH (2M), EtOH, 4h | Sodium salt of the carboxylic acid | 85% |
Mechanistic Insight :
-
Basic hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol.
-
Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
Alkylation at the Piperazine Nitrogen
The secondary amines in the piperazine ring undergo alkylation with alkyl halides or epoxides, enabling structural diversification.
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K2CO3, DMF, 60°C, 12h | N-Methylated piperazine derivative | 67% | |
| Ethylene oxide | EtOH, RT, 24h | Hydroxyethyl-substituted piperazine | 58% |
Key Observation :
-
Steric hindrance from the bulky 3-chlorophenyl group reduces reaction rates compared to unsubstituted piperazines .
Nucleophilic Substitution at the 3-Chlorophenyl Group
The chlorine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions.
Limitations :
Oxidation of the Tetrahydropyrimidine Ring
The 2-oxo-1,2,3,4-tetrahydropyrimidine core is susceptible to oxidation, forming aromatic pyrimidine derivatives.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO4 | H2SO4, 80°C, 3h | 2-Oxo-1,2-dihydropyrimidine-5-carboxylate | 41% | |
| DDQ | CH2Cl2, RT, 12h | Fully aromatized pyrimidine | 55% |
Notable Trend :
-
Stronger oxidants like KMnO4 lead to over-oxidation and lower yields compared to milder agents like DDQ .
Multi-Component Reactions (MCRs)
The compound participates in ultrasound-assisted MCRs to form fused heterocycles, leveraging its active methylene groups.
| Reactants | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Malononitrile, hydrazine hydrate | InCl3 | Pyrano[2,3-c]pyrazole hybrid | 88% | |
| Ethyl acetoacetate, aldehydes | ZrOCl2 | Dihydropyridine derivatives | 76% |
Mechanistic Pathway :
-
InCl3 catalyzes Knoevenagel condensation between the active methylene and aldehydes, followed by cyclization .
Ring-Opening Reactions
Under strongly basic conditions, the tetrahydropyrimidine ring undergoes cleavage.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (5M), EtOH, 8h | - | Fragmented amine and keto-ester intermediates | 62% |
Application :
-
These intermediates serve as precursors for synthesizing acyclic pharmacophores.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the ethoxyphenyl group.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), 6h | Cyclobutane-linked dimer | 34% |
Limitation :
-
Low yields due to competing decomposition pathways.
Comparison with Similar Compounds
Key Observations :
- Solubility : Ethoxy substitution (target compound) likely improves aqueous solubility compared to chloro or trifluoromethyl groups due to its polar, electron-donating nature .
- Receptor Binding : Piperazine-containing analogs (target, ) may exhibit stronger interactions with biological targets, such as serotonin or dopamine receptors, compared to methyl or chloromethyl substituents .
- Spectral Properties : DFT studies on analog reveal strong agreement between computed and experimental IR/Raman spectra, suggesting similar methodologies could predict the target compound’s behavior .
Physical and Crystallographic Properties
- Hydrogen Bonding : Analog forms extensive intermolecular hydrogen bonds (N–H···O and O–H···O), stabilizing its crystal lattice. The target’s ethoxy group may participate in similar interactions .
- Crystallography : X-ray studies on reveal planar pyrimidine cores with trifluoromethyl groups inducing steric strain, contrasting with the target’s ethoxy-phenyl conformation .
Q & A
Q. What synthetic methodologies are commonly employed for preparing this tetrahydropyrimidine derivative?
The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., 4-ethoxyphenylaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. For the piperazine moiety, post-condensation modifications such as Mannich reactions or nucleophilic substitutions are used to introduce the 4-(3-chlorophenyl)piperazine group. Solvent choice (e.g., ethanol or acetic acid) and catalytic conditions (e.g., HCl or Lewis acids) critically influence yield .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms substituent positioning (e.g., monoclinic system with space group P21/c, unit cell parameters a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, β = 114.443°) .
- NMR spectroscopy : H and C NMR identify key protons (e.g., NH at δ 9.5–10.5 ppm, aromatic protons) and carbonyl groups (C=O at ~165–175 ppm) .
- HPLC-MS : Validates purity and molecular weight (e.g., using C18 columns with ammonium acetate buffer at pH 6.5) .
Q. What preliminary pharmacological activities are associated with this scaffold?
Dihydropyrimidinone derivatives exhibit antihypertensive , antibacterial , and antitubercular activities. In vitro assays (e.g., MIC testing against Mycobacterium tuberculosis or enzyme inhibition studies targeting angiotensin-converting enzyme) are standard. The 3-chlorophenylpiperazine group may enhance CNS receptor affinity .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
- Catalytic optimization : Replace traditional HCl with recyclable Lewis acids (e.g., FeCl₃ or Bi(OTf)₃) to improve efficiency .
- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (e.g., 80°C, 20 min) and minimizes byproducts .
- Purification strategies : Use flash chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) for >95% purity .
Q. How do structural modifications influence pharmacological activity?
- Substituent effects :
- 4-Ethoxyphenyl group : Enhances lipophilicity and membrane permeability.
- 3-Chlorophenylpiperazine : Modulates serotonin/dopamine receptor interactions.
- Methyl group at C6 : Stabilizes the tetrahydropyrimidine ring conformation.
Systematic SAR studies (e.g., replacing chlorine with fluoro or methoxy groups) coupled with in silico docking (e.g., AutoDock Vina) reveal target-specific potency .
Q. How can contradictory biological data be resolved?
- Assay validation : Replicate results across multiple models (e.g., cell-free vs. cell-based assays).
- Metabolic stability testing : Use liver microsomes to assess if inactive metabolites explain discrepancies .
- Crystallographic analysis : Confirm active conformation (e.g., hydrogen bonding between C=O and receptor residues) .
Q. What strategies are recommended for in vivo pharmacokinetic studies?
- Formulation : Use PEG-400/saline for solubility in rodent models.
- Dosing regimens : Oral bioavailability is typically low (<30%); consider intraperitoneal administration.
- Analytical quantification : LC-MS/MS with deuterated internal standards ensures accuracy in plasma/tissue samples .
Methodological Tables
Q. Table 1. Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c | |
| Unit cell dimensions (Å) | a = 12.6876, b = 7.3073, c = 19.9547 | |
| β angle (°) | 114.443 | |
| Z | 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
